

# 4,6-dichloro-2-(methoxymethyl)pyrimidine chemical properties

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## Compound of Interest

Compound Name: 4,6-Dichloro-2-  
(methoxymethyl)pyrimidine

Cat. No.: B598702

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## Technical Guide: 4,6-dichloro-2-(methoxymethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthetic route, and the potential biological significance of **4,6-dichloro-2-(methoxymethyl)pyrimidine**. Due to the limited availability of published experimental data for this specific compound, some information is extrapolated from closely related analogues.

## Core Chemical Properties

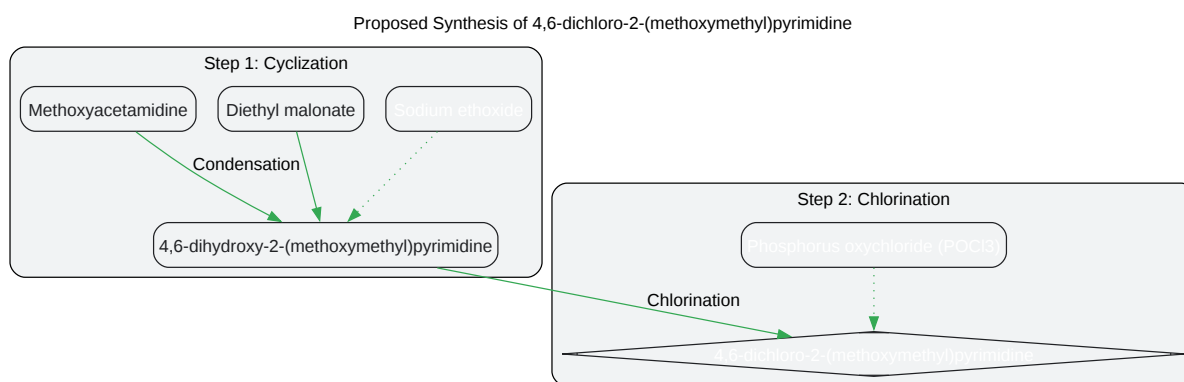
Quantitative data for **4,6-dichloro-2-(methoxymethyl)pyrimidine** is summarized in the table below. It is important to note that detailed experimental protocols for the determination of these properties are not readily available in the public domain.

Property	Value	Source
CAS Number	1903-92-0	[1]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> Cl <sub>2</sub> N <sub>2</sub> O	[1]
Molecular Weight	193.03 g/mol	[1]
Melting Point	Not available in search results	
Boiling Point	Not available in search results	
Density	Not available in search results	
Storage Temperature	2-8°C (Inert atmosphere)	[1]

## Synthesis

A specific, detailed experimental protocol for the synthesis of **4,6-dichloro-2-(methoxymethyl)pyrimidine** is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on the well-established synthesis of analogous 4,6-dichloropyrimidines. The general strategy involves two key steps: the cyclization of a suitable precursor to form the dihydroxypyrimidine ring, followed by chlorination.

## Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of **4,6-dichloro-2-(methoxymethyl)pyrimidine**.

## Experimental Protocols (Proposed)

### Step 1: Synthesis of 4,6-dihydroxy-2-(methoxymethyl)pyrimidine

This step is analogous to the synthesis of 4,6-dihydroxy-2-methylpyrimidine. The procedure would involve the condensation of methoxyacetamide with a malonic ester derivative in the presence of a base.

- **Reaction Setup:** To a solution of sodium ethoxide in absolute ethanol, add diethyl malonate at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Amidine:** Slowly add a solution of methoxyacetamide hydrochloride in absolute ethanol to the reaction mixture.

- **Reaction:** Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture and neutralize with an acid (e.g., hydrochloric acid) to precipitate the product.
- **Purification:** Filter the solid, wash with cold ethanol and then water, and dry under vacuum to yield 4,6-dihydroxy-2-(methoxymethyl)pyrimidine.

### Step 2: Synthesis of **4,6-dichloro-2-(methoxymethyl)pyrimidine**

The chlorination of the dihydroxy intermediate is a common method to produce dichloropyrimidines. Phosphorus oxychloride ( $\text{POCl}_3$ ) is a frequently used chlorinating agent.

- **Reaction Setup:** In a flask equipped with a reflux condenser and a gas trap, suspend 4,6-dihydroxy-2-(methoxymethyl)pyrimidine in an excess of phosphorus oxychloride. A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.
- **Reaction:** Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
- **Work-up:** Carefully quench the reaction mixture by slowly pouring it onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- **Purification:** Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield **4,6-dichloro-2-(methoxymethyl)pyrimidine**.

## Spectral Data

No experimental spectral data, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, or mass spectrometry, for **4,6-dichloro-2-(methoxymethyl)pyrimidine** were found in the conducted searches. For structure confirmation, it would be necessary to acquire this data experimentally.

## Reactivity and Potential Applications

The chemical reactivity of **4,6-dichloro-2-(methoxymethyl)pyrimidine** is expected to be dictated by the two chlorine atoms on the pyrimidine ring. These positions are susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions. The chlorine atoms can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile platform for the synthesis of a diverse range of substituted pyrimidines. This reactivity makes it a potentially valuable building block in medicinal chemistry and materials science.

## Biological Significance

While no specific biological activities of **4,6-dichloro-2-(methoxymethyl)pyrimidine** have been reported, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds and pharmaceuticals. Pyrimidine derivatives are known to exhibit a wide range of activities, including but not limited to:

- Anticancer agents: Many pyrimidine analogs act as antimetabolites, interfering with nucleic acid synthesis.
- Antimicrobial agents: Substituted pyrimidines have shown efficacy against various bacteria and fungi.
- Antiviral agents: The pyrimidine core is a key component of several antiviral drugs.
- Kinase inhibitors: The pyrimidine ring can serve as a scaffold for the design of inhibitors of various protein kinases, which are important targets in cancer and inflammatory diseases.

Given the prevalence of the pyrimidine core in bioactive molecules, **4,6-dichloro-2-(methoxymethyl)pyrimidine** represents a promising starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is required to explore its specific biological profile.

## Safety Information

Based on available supplier information, **4,6-dichloro-2-(methoxymethyl)pyrimidine** is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May

cause respiratory irritation)[1]. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

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## References

- 1. achmem.com [achmem.com]
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